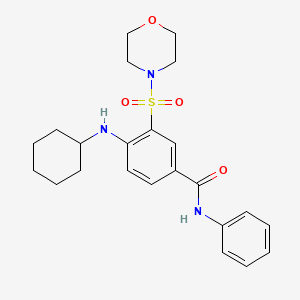
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Übersicht
Beschreibung
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Wirkmechanismus
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed in the brain and other tissues. Adenosine A2A receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking the adenosine A2A receptor, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 modulates these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to have various biochemical and physiological effects, depending on the disease and the tissue involved. In Parkinson's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to increase the release of dopamine in the striatum, which is the main target of dopaminergic neurons and is involved in motor function. In Huntington's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to reduce the accumulation of mutant huntingtin protein in the brain, which is the main cause of neuronal dysfunction and death in this disease. In cancer, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine A2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other adenosine receptors, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261, including the development of more potent and selective adenosine A2A receptor antagonists, the optimization of the pharmacokinetic properties of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261, and the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and inflammatory disorders. Moreover, the elucidation of the molecular mechanisms underlying the therapeutic effects of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 may provide new insights into the pathophysiology of these diseases and lead to the development of novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to improve motor function and reduce the severity of dyskinesia in animal models. In Huntington's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to inhibit the growth and metastasis of various cancer cell lines.
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-23(25-20-9-5-2-6-10-20)18-11-12-21(24-19-7-3-1-4-8-19)22(17-18)31(28,29)26-13-15-30-16-14-26/h2,5-6,9-12,17,19,24H,1,3-4,7-8,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZHHNKOHWQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



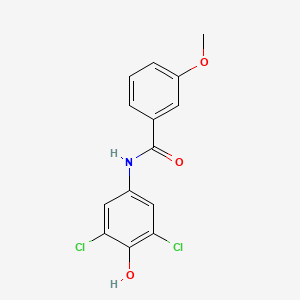
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)
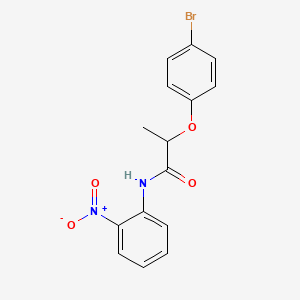
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)
![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)
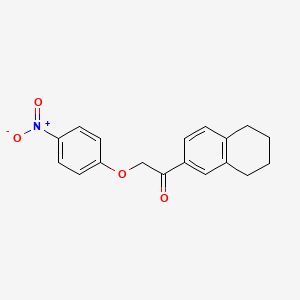
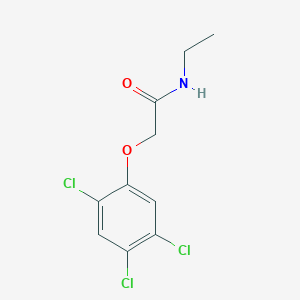

![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)
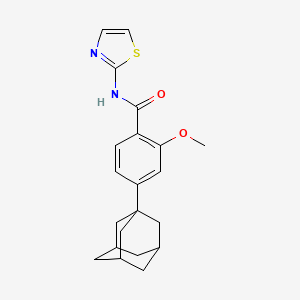

![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)